4-Bromomethyl-2-phenylthiophene
CAS No.:
Cat. No.: VC14043119
Molecular Formula: C11H9BrS
Molecular Weight: 253.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9BrS |
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Molecular Weight | 253.16 g/mol |
IUPAC Name | 4-(bromomethyl)-2-phenylthiophene |
Standard InChI | InChI=1S/C11H9BrS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7H2 |
Standard InChI Key | RULZYAXUTJFNJG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CS2)CBr |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-bromomethyl-2-phenylthiophene is defined by its thiophene backbone, which is substituted at the 2-position with a phenyl group and at the 4-position with a bromomethyl moiety. Key structural features include:
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IUPAC Name: 4-(bromomethyl)-2-phenylthiophene.
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InChIKey: RULZYAXUTJFNJG-UHFFFAOYSA-N.
Synthesis Methods and Optimization
Bromination of Methyl-Thiophene Precursors
A common synthesis route involves the bromination of 4-methyl-2-phenylthiophene using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions. This method selectively targets the methyl group, yielding the bromomethyl derivative with high efficiency. Reaction conditions (e.g., solvent, temperature, and light exposure) are critical to minimizing di-substitution or ring bromination byproducts.
Cross-Coupling Strategies
The phenyl group at the 2-position is often introduced via Suzuki-Miyaura or Stille coupling reactions. For example, 4-bromomethylthiophene can be coupled with phenylboronic acid in the presence of a palladium catalyst to achieve the desired substitution pattern. Recent advances in catalyst design (e.g., Pd(PPh₃)₄ or SPhos ligands) have improved yields to >80% under mild conditions .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 75 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 h | 82 | |
Purification | Column chromatography (SiO₂, hexane/EA) | - |
Physicochemical Properties
Spectroscopic Data
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NMR: The ¹H NMR spectrum (CDCl₃) shows characteristic signals at δ 7.65–7.25 (m, 5H, phenyl), δ 6.95 (d, 1H, thiophene H-3), δ 4.45 (s, 2H, CH₂Br), and δ 7.10 (d, 1H, thiophene H-5) .
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MS: ESI-MS (positive mode) reveals a molecular ion peak at m/z 252.97 [M+H]⁺, consistent with its molecular formula .
Applications in Organic Synthesis
Functionalization via Bromine Displacement
The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to yield thiophene derivatives with tailored functionalities. For instance, reaction with sodium azide produces 4-azidomethyl-2-phenylthiophene, a precursor for click chemistry applications.
Role in Polymer Chemistry
This compound serves as a monomer in conducting polymer synthesis. Electropolymerization with EDOT (3,4-ethylenedioxythiophene) generates copolymers with enhanced electrical conductivity, suitable for organic electronics .
Pharmaceutical Intermediates
While direct biological data for 4-bromomethyl-2-phenylthiophene is limited, structurally related thiophene derivatives exhibit anticancer and antimicrobial activities . For example, 2-bromo-5-(2-(methylthio)phenyl)thiophene demonstrates selective cytotoxicity against HepG2 and Caco-2 cell lines (EC₅₀ = 108–186 μM) via caspase-3 activation . These findings suggest potential avenues for derivatizing 4-bromomethyl-2-phenylthiophene into bioactive agents.
Future Research Directions
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Biomedical Applications: Explore the compound’s utility in prodrug design or as a GST inhibitor, leveraging insights from related thiophene derivatives .
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Materials Science: Investigate its incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.
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Green Chemistry: Develop solvent-free bromination protocols to enhance sustainability.
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